molecular formula C8D11N B1148701 4-ETHYLANILINE-D11 CAS No. 1219802-96-6

4-ETHYLANILINE-D11

Cat. No.: B1148701
CAS No.: 1219802-96-6
M. Wt: 132.25
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Description

4-Ethylaniline-d11, with the CAS registry number 1219802-96-6, is a deuterated derivative of 4-ethylaniline where eleven hydrogen atoms have been replaced by the stable isotope deuterium . This compound has the molecular formula C8D11N and a molecular weight of 132.25 g/mol . As a deuterated internal standard, it is essential for quantitative mass spectrometry (MS) analysis, particularly in the accurate detection and measurement of its non-labeled counterpart in complex biological or environmental samples. The deuterated compound's near-identical chemical properties and distinct mass shift make it invaluable for applications in toxicological studies and the precise quantification of nitrogen-containing compounds in fuels like diesel . Researchers utilize this stable isotope in method development and validation to ensure data accuracy and reliability. This product is offered as a neat liquid and should be stored in a refrigerator at 2-8°C . This compound is labeled with the hazard statements H301+H311+H331-H373, indicating it is toxic if swallowed, in contact with skin, or if inhaled and may cause target organ damage through prolonged or repeated exposure . Appropriate personal protective equipment, including gloves and eye/face protection, should be used, and handling should occur in a well-ventilated place . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1219802-96-6

Molecular Formula

C8D11N

Molecular Weight

132.25

Synonyms

4-ETHYLANILINE-D11

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of 4 Ethylaniline D11

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a fundamental technique for the direct observation and characterization of deuterium-labeled compounds. As deuterium is an NMR-active nucleus, it provides distinct signals that allow for detailed structural and quantitative analysis. uni-rostock.de

Quantitative Determination of Deuterium Enrichment

The primary goal in the synthesis of any deuterated compound is to ascertain the degree of deuterium incorporation, often referred to as isotopic enrichment. While ¹H NMR can be used to infer this by observing the disappearance of proton signals, ²H NMR offers a direct measurement. rsc.org

A common method involves comparing the integral of the deuterium signal to that of a known internal standard. However, a more refined approach in ¹H NMR, which can be conceptually extended to D-NMR, involves the introduction of a non-deuterated functional group, such as an acetyl group, to the labeled molecule. This group provides a stable, non-deuterated reference signal in the ¹H spectrum, against which the remaining proton signals (or in the case of D-NMR, the deuterium signals) can be integrated to calculate the precise level of deuterium incorporation at each site. cardiff.ac.uk This method circumvents issues like solubility problems or metal-complex formation that can affect the accuracy of traditional yield calculations. cardiff.ac.uk

Table 1: Hypothetical ²H NMR Data for Deuterium Enrichment Analysis of 4-Ethylaniline-d11 This table is for illustrative purposes and represents typical data obtained in such an analysis.

Signal Assignment Chemical Shift (ppm) Integral Value Calculated Deuterium Atoms Isotopic Purity (%)
Aromatic (C₆D₄) 7.0-6.6 3.98 4 >99
Amino (ND₂) 3.5 1.99 2 >99
Methylene (B1212753) (CD₂) 2.5 1.98 2 >99

Positional Assignment of Deuterium Atoms

Confirming that deuterium atoms are located at the intended positions within the molecule is crucial. D-NMR, in conjunction with other NMR techniques like ¹³C NMR, provides unambiguous positional assignment. In the ¹³C NMR spectrum of a deuterated compound, carbons directly bonded to deuterium (C-D) exhibit characteristic coupling. Due to deuterium's spin of 1, this coupling results in a triplet signal with a 1:1:1 intensity ratio. cardiff.ac.uk The presence of these triplets at specific chemical shifts corresponding to the aromatic ring, ethyl group, and the carbon bearing the amino group confirms the precise location of the deuterium labels in this compound.

Furthermore, two-dimensional NMR techniques, such as ¹H-²H correlation spectroscopy (iCOSY), can elucidate solid-state packing interactions and confirm the spatial relationships between protons and deuterons in the molecule. rsc.org

Monitoring Isotopic Exchange Kinetics via D-NMR

D-NMR is a valuable tool for studying the kinetics of hydrogen/deuterium (H/D) exchange reactions. koreascience.kr The rate of H/D exchange, particularly for labile protons like those in an amine group, can be monitored over time by acquiring sequential D-NMR spectra. rsc.org These kinetic experiments help to define the optimal conditions for deuteration reactions, including the choice of solvent, catalyst, and temperature. cardiff.ac.uk

For aniline (B41778), the exchange mechanism of the active hydrogens on the nitrogen atom can be investigated using deuterated solvents like deuterated methanol (B129727). koreascience.kr Studies have shown that such exchanges can be retarded by isotopic effects, leading to slower kinetics than might otherwise be expected. researchgate.net By tracking the appearance and integration of deuterium signals at specific molecular sites, researchers can determine rate constants and gain insight into the reaction mechanism, such as whether the exchange proceeds through an intermediate complex or a direct transfer. koreascience.kr

Mass Spectrometry (MS) for Deuterated Compound Analysis

Mass spectrometry is an indispensable technique for the analysis of deuterated compounds, offering high sensitivity for quantification and detailed structural information through fragmentation analysis. acs.orgeuropa.eu

Isotope Dilution Mass Spectrometry (ID-MS) in Quantification Research

Isotope Dilution Mass Spectrometry (ID-MS) is a premier analytical method for achieving high accuracy and precision in quantitative studies. speciation.netpsu.edu The technique involves adding a known amount of an isotopically labeled compound, such as this compound, to a sample containing the unlabeled analyte (4-ethylaniline). speciation.net This labeled compound serves as an internal standard. acs.org

Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation (e.g., LC-MS/MS) and experiences the same matrix effects or analyte loss during sample preparation. speciation.net However, the mass spectrometer can easily distinguish between the labeled standard and the native analyte based on their mass-to-charge (m/z) ratio. By measuring the ratio of the two species, the concentration of the native analyte in the original sample can be determined with exceptional accuracy. speciation.net This approach is widely used for the quantification of aromatic amines in various matrices, including environmental and biological samples. d-nb.inforesearchgate.netnih.gov

Table 2: Key Parameters in a Typical ID-MS Method for Aromatic Amine Quantification This table illustrates the typical parameters tracked in an LC-MS/MS method using a deuterated standard.

Analyte Deuterated Standard Precursor Ion (m/z) Product Ion (m/z) Application
4-Ethylaniline (B1216643) This compound 122.1 107.1 Quantitative bioanalysis nih.gov

Fragmentation Pattern Analysis of Deuterated Anilines

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, providing valuable information for structural elucidation. europa.eu When analyzing deuterated compounds like this compound, the resulting fragmentation pattern can be compared to its non-deuterated counterpart to confirm the structure and location of the deuterium labels.

The fragmentation of anilines and related compounds in a mass spectrometer typically occurs through specific, predictable pathways. For example, in the analysis of substituted cathinones, which share structural elements with 4-ethylaniline, common fragmentation includes the loss of a water molecule or cleavage at the bond between the alpha-carbon and the carbonyl group. kcl.ac.uknih.gov For 4-ethylaniline, a primary fragmentation would involve the loss of a methyl radical (•CH₃) from the ethyl group to form a stable ion.

In this compound, the masses of the fragment ions will be shifted according to which parts of the molecule retain the deuterium atoms. For instance, the loss of a deuterated methyl radical (•CD₃) would result in a different m/z value than the loss of a standard methyl group. Analyzing these mass shifts in the MS/MS spectrum allows researchers to map the fragmentation pathway and verify the isotopic labeling pattern of the molecule. aip.org

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the isotopic purity of deuterated compounds like this compound. nih.govrsc.org This technique allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which can differentiate between the deuterated compound and any residual, non-deuterated or partially deuterated species. nih.gov The expected molecular weight of this compound (C8D11N) is 132.25 g/mol , a notable increase from the 121.18 g/mol of its non-deuterated counterpart, 4-Ethylaniline. medchemexpress.comnih.gov

The isotopic purity is assessed by analyzing the relative abundances of the isotopolog ions (D0-Dn) in the mass spectrum. researchgate.net For a high-purity sample of this compound, the most abundant ion should correspond to the fully deuterated molecule. The presence of ions with lower m/z values would indicate incomplete deuteration. For instance, in the analysis of similar deuterated compounds, HRMS has been successfully used to quantify deuterium incorporation and identify residual proton signals. While specific HRMS data for this compound is not extensively published, the methodology is well-established for analogous deuterated anilines and other organic compounds. nih.gov

Table 1: Theoretical Mass Data for 4-Ethylaniline and its Deuterated Isotopolog

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-EthylanilineC8H11N121.18
This compoundC8D11N132.25

This table presents the theoretical molecular weights calculated from the molecular formulas of 4-Ethylaniline and its fully deuterated isotopolog, this compound.

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations of this compound. The substitution of hydrogen with deuterium atoms leads to predictable shifts in the vibrational frequencies, offering a powerful method for structural elucidation. mpg.deacs.org

The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly impacts the vibrational frequencies of bonds involving these atoms. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Therefore, C-D, N-D, and other deuterium-containing bonds will vibrate at lower frequencies compared to their C-H and N-H counterparts. gla.ac.uk

The specific pattern of deuteration in this compound, where all eleven hydrogen atoms are replaced by deuterium, allows for a comprehensive correlation of vibrational modes. Selective deuteration studies on related molecules, such as polyaniline, have demonstrated the ability to assign specific vibrational bands to different parts of the molecule. acs.org For this compound, the shifts in the vibrational spectra can be used to confirm the location of the deuterium atoms on both the ethyl group and the aromatic ring.

The analysis of the "fingerprint" region (below 1500 cm⁻¹) in the IR and Raman spectra is particularly informative. This region contains a complex series of bending and skeletal vibrations. The deuteration-induced shifts in this region, though more complex to analyze than stretching vibrations, provide a detailed structural fingerprint of the molecule. For instance, the N-H bending deformations in polyaniline were successfully identified through selective deuteration. acs.org A similar approach with this compound would allow for the unambiguous assignment of its various bending and torsional modes.

Table 2: Expected Isotopic Shifts in Vibrational Spectra of this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for H-speciesExpected Wavenumber Range (cm⁻¹) for D-species
N-H Stretch3300-35002400-2600
Aromatic C-H Stretch3000-3100~2250-2325
Aliphatic C-H Stretch2850-2970~2100-2200
N-H Bend1590-1650~1180-1220
C-H Bend1350-1480Lower frequency

This table provides an estimation of the expected shifts in the vibrational frequencies of 4-Ethylaniline upon full deuteration, based on general principles of isotopic effects in vibrational spectroscopy.

Electronic Absorption Spectroscopy and Deuterium Isotope Effects

The electronic absorption spectrum of this compound is also influenced by isotopic substitution, primarily through secondary deuterium isotope effects. These effects, though more subtle than those observed in vibrational spectroscopy, can provide valuable information about the electronic structure and transitions of the molecule. lookchem.com

Secondary deuterium isotope effects on electronic transitions arise from differences in the zero-point energies of the ground and excited electronic states. gla.ac.uk The substitution of hydrogen with deuterium can lead to small shifts in the absorption bands. Studies on other aromatic compounds, such as nitrobenzene (B124822) and aniline, have shown that deuteration can shift the principal electronic transition band to slightly higher energies. lookchem.com This is often attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a lower zero-point energy. researchgate.net

For this compound, one would anticipate a small blue shift (shift to higher energy or shorter wavelength) in its electronic absorption spectrum compared to the non-deuterated compound. The magnitude of this shift would depend on the specific electronic transition and the extent to which the vibrational modes coupled to that transition are affected by deuteration.

The properties of the solvent can also play a significant role in the spectroscopic behavior of this compound. Using a deuterated solvent in place of a standard protic solvent can influence the electronic transitions of the solute. This solvent deuterium isotope effect is particularly relevant for compounds like anilines that can form hydrogen bonds with the solvent.

The difference in hydrogen bond strength between the solute and a deuterated solvent versus a non-deuterated solvent can lead to shifts in the absorption spectrum. For aromatic amines, the interaction with the solvent can affect the energy levels of both the ground and excited states. While specific studies on this compound in deuterated solvents are limited, research on other systems has shown that deuterated solvents can influence the photophysical properties of solutes, including quantum yields and fluorescence lifetimes. rsc.org

Mechanistic Investigations Utilizing 4 Ethylaniline D11 and Deuterated Analogs

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Rate Studies

The replacement of a hydrogen atom with a deuterium atom often results in a change in the reaction rate, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.org This effect arises primarily from the difference in the zero-point vibrational energies of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. A C-D bond is stronger and has a lower zero-point energy than a corresponding C-H bond, meaning more energy is required to break it. mmcmodinagar.ac.in The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), provides valuable information about the rate-determining step and the nature of the transition state. libretexts.org

Primary KIEs for Elucidating Rate-Determining Steps

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. ontosight.ai For reactions involving the cleavage of a C-H bond, a significant primary KIE (typically kH/kD > 2) is a strong indicator that this bond-breaking event is part of the slowest step of the reaction. mmcmodinagar.ac.in In the context of 4-ethylaniline-d11, deuteration of the ethyl group or the aromatic ring could be used to probe reactions where a C-H bond at these positions is cleaved. For example, in an oxidation reaction involving the ethyl group, a large primary KIE would suggest that the abstraction of a hydrogen atom from the ethyl group is the rate-limiting event.

Table 1: Illustrative Primary Kinetic Isotope Effects for C-H Bond Cleavage

Reaction TypeTypical kH/kD at 25°CImplication for Rate-Determining Step
Proton Transfer3 - 10C-H bond cleavage is rate-determining.
Hydride Transfer2 - 8C-H bond cleavage is rate-determining.
C-H Activation2 - 7C-H bond cleavage is rate-determining.

This table presents typical values for primary KIEs and their general interpretation. Actual values can vary depending on the specific reaction conditions and the nature of the transition state.

Secondary KIEs for Probing Transition State Structures

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. mmcmodinagar.ac.in These effects are generally smaller than primary KIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from the reactant to the transition state. The magnitude and direction of the secondary KIE can provide detailed information about changes in hybridization and coordination at the carbon atom bearing the deuterium. For instance, a change in hybridization from sp3 in the reactant to sp2 in the transition state typically leads to a normal secondary KIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 results in an inverse secondary KIE (kH/kD ≈ 0.8-0.9).

Table 2: Illustrative Secondary Kinetic Isotope Effects and Their Interpretation

Change in Hybridization at Deuterated CarbonType of Secondary KIETypical kH/kD
sp3 → sp2Normal> 1.0
sp2 → sp3Inverse< 1.0
sp3 → sp3Small or no effect≈ 1.0

This table provides a general guide to interpreting secondary KIEs based on changes in hybridization. The exact values can be influenced by other factors.

Solvent Kinetic Isotope Effects (SKIEs)

When a reaction is carried out in a deuterated solvent, such as D₂O or deuterated methanol (B129727) (CD₃OD), any observed change in the reaction rate is termed a solvent kinetic isotope effect (SKIE). researchgate.net SKIEs are particularly useful for probing the role of the solvent in the reaction mechanism, especially in reactions involving proton transfer to or from the solvent. If a proton transfer from the solvent is part of the rate-determining step, a significant normal SKIE is expected. Conversely, if the solvent acts as a nucleophile in a pre-equilibrium step, an inverse SKIE might be observed. For reactions involving this compound, performing the reaction in a deuterated solvent could help to elucidate the involvement of solvent molecules in protonation or deprotonation of the amino group or in stabilizing charged intermediates.

Elucidation of Reaction Pathways and Intermediate Formation

The use of isotopically labeled compounds like this compound is instrumental in tracing the course of a reaction and identifying the formation of transient intermediates. medchemexpress.comntu.edu.sg By determining the position of the deuterium atoms in the final products, it is possible to deduce which bonds have been broken and formed during the reaction. For example, in a multicomponent reaction involving 4-ethylaniline (B1216643), the use of this compound could help to distinguish between different possible reaction pathways by tracking the incorporation of deuterium into the product. researchgate.net Furthermore, the presence of deuterium at a specific position can influence the stability and subsequent reactions of an intermediate, providing further mechanistic insights.

Insights into Catalytic Cycles and Active Site Interactions

In catalyzed reactions, deuterated substrates like this compound can provide valuable information about the catalytic cycle and the interactions between the substrate and the catalyst's active site. medchemexpress.comacs.org For instance, in a metal-catalyzed cross-coupling reaction, a KIE study using deuterated 4-ethylaniline could help to determine if the C-H activation or another step in the catalytic cycle is rate-limiting. unimi.it Similarly, in enzyme-catalyzed reactions, the binding of a deuterated substrate to the active site can be probed. For example, in the MAO-N catalyzed oxidation of tetrahydroquinolines, the binding of substrates to the D11 catalytic site is a key step, and isotopic substitution could be used to study the hydride abstraction from the methylene (B1212753) group alpha to the nitrogen. acs.org

Hydrogen Bonding Dynamics in Deuterated Systems

Hydrogen bonding plays a crucial role in the structure and reactivity of anilines. cdnsciencepub.com The substitution of hydrogen with deuterium in the amino group of this compound can significantly affect the strength and dynamics of hydrogen bonds. researchgate.netacs.org The N-D bond is generally considered to be slightly shorter and to form weaker hydrogen bonds than the corresponding N-H bond. These differences can be observed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org Studies on deuterated anilines have shown that hydrogen bonding can induce significant changes in vibrational frequencies and that these effects are sensitive to isotopic substitution. researchgate.net For example, the Fermi resonance between the NH₂ stretching and bending overtone vibrations in aniline (B41778) is enhanced by hydrogen bonding, and this phenomenon would be altered upon deuteration. researchgate.net By studying these isotopic effects, researchers can gain a deeper understanding of the nature of hydrogen bonding interactions in solution and in the solid state.

Computational and Theoretical Chemistry Studies of 4 Ethylaniline D11

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 4-ethylaniline-d11, offering a balance between accuracy and computational cost.

Prediction of Molecular Geometries and Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations predict the bond lengths, bond angles, and dihedral angles that define its lowest energy conformation. The primary conformational flexibility in 4-ethylaniline (B1216643) arises from the rotation of the ethyl group and the pyramidalization of the amino group. Theoretical studies on similar substituted anilines suggest that the interactions between the amino group and the side chain are primarily steric in nature. The ethyl group is expected to orient itself to minimize steric hindrance with the aromatic ring.

Computational models, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can precisely calculate these geometric parameters. The substitution of hydrogen with deuterium (B1214612) results in minuscule changes to the equilibrium bond lengths due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds, leading to a slightly smaller effective molecular volume.

Table 1: Representative Predicted Geometric Parameters for 4-Ethylaniline (Note: This table presents typical parameters expected from DFT calculations for the non-deuterated analogue, which would be nearly identical for the d11 isotopomer.)

Parameter Predicted Value
C-N Bond Length ~1.40 Å
C-C (ring) Bond Length ~1.39 - 1.41 Å
C-C (ethyl) Bond Length ~1.53 Å
C-H/C-D (ring) Bond Length ~1.08 Å
C-H/C-D (ethyl) Bond Length ~1.09 Å
N-H/N-D Bond Length ~1.01 Å
C-C-N Bond Angle ~120.5°
H-N-H / D-N-D Bond Angle ~112.0°

Simulation of Vibrational Frequencies for Spectroscopic Validation

A key application of DFT is the simulation of vibrational spectra (infrared and Raman), which is crucial for the validation of both theoretical models and experimental results. When an atom is replaced by a heavier isotope, the reduced mass of the system increases, causing a downshift in the corresponding vibrational frequencies. libretexts.org This effect is particularly pronounced when hydrogen is replaced by deuterium due to the doubling of mass. libretexts.org

For this compound, all C-H and N-H vibrational modes are replaced by C-D and N-D modes. Theoretical frequency calculations can predict the magnitude of these shifts, which serves as a unique fingerprint for the deuterated compound. unam.mx For example, aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Upon deuteration, these are expected to shift to approximately 2200-2300 cm⁻¹ for C-D aromatic stretches and 2100-2250 cm⁻¹ for C-D aliphatic stretches. aanda.org The comparison between calculated and experimentally measured frequencies allows for precise assignment of spectral peaks and confirms the structural integrity of the synthesized molecule. acs.org

Table 2: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for H/D Isotopologues of an Aniline (B41778) Derivative. (Based on data for polyaniline.) libretexts.org

Vibrational Mode Non-deuterated (Calculated, cm⁻¹) Deuterated (Calculated, cm⁻¹)
C-C stretch (ring) 1626 1599
N-H/N-D bend 1515 1085
C-H/C-D bend (ring) 1192 876

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient transition states and the calculation of energy barriers.

Energetic Profiles of Deuteration Reactions

The synthesis of this compound involves H-D exchange reactions, where hydrogen atoms on the parent molecule are replaced with deuterium. acs.orgmdpi.com Catalytic systems, such as palladium on carbon (Pd/C) with D₂O, can facilitate this exchange. mdpi.comresearchgate.net Computational modeling can elucidate the mechanism of such reactions. For instance, a proposed mechanism for Pd-catalyzed H-D exchange involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. researchgate.netcardiff.ac.uk

DFT calculations can map the potential energy surface for this entire process. This involves calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. The resulting energetic profile reveals the activation energy for each step, identifying the rate-determining step of the reaction. Studies on 4-ethylaniline have shown that deuteration can be achieved with high selectivity at the benzylic (-CH₂) position under specific conditions. mdpi.com

Quantum Chemical Descriptors for Isotope Effects

The kinetic isotope effect (KIE) is a change in reaction rate upon isotopic substitution and is a powerful tool for investigating reaction mechanisms. wikipedia.orgnumberanalytics.com The KIE is primarily due to the difference in zero-point vibrational energy (ZPVE) between bonds to the light and heavy isotopes. unam.mx A C-D bond has a lower ZPVE than a C-H bond, meaning more energy is required to break the C-D bond, often resulting in a slower reaction rate (a "normal" KIE, where kH/kD > 1). unam.mxwikipedia.org

Quantum chemical calculations, specifically frequency calculations using DFT, can accurately predict the ZPE for all vibrational modes of a molecule. By calculating the ZPE for both the reactant and the transition state for the light (H) and heavy (D) isotopologues, the KIE can be theoretically determined. rsc.org The magnitude of the KIE provides information about the nature of the transition state. doi.org A large primary KIE suggests that the C-H/C-D bond is being broken in the rate-determining step, while smaller secondary KIEs can provide insight into changes in hybridization at the carbon center. wikipedia.org

Table 3: Typical Kinetic Isotope Effects and Their Mechanistic Implications.

KIE Value (kH/kD) Type Implication
> 2 Primary C-H/C-D bond breaking is part of the rate-determining step.
≈ 1 - No significant C-H/C-D bond breaking in the rate-determining step.
< 1 Inverse A C-H/C-D bond becomes stiffer or more constrained in the transition state.

Analysis of Electronic Structure and Reactivity

The distribution of electrons in a molecule dictates its chemical reactivity. Computational methods provide key descriptors of electronic structure. For this compound, these descriptors help in understanding its behavior in chemical reactions. Deuteration can subtly influence electronic properties; the shorter effective bond length and lower polarizability of C-D bonds compared to C-H bonds can lead to minor but measurable changes in reactivity. researchgate.net

Key quantum chemical descriptors calculated via DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amino group and the aromatic ring are expected to be electron-rich sites.

Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a numerical value for the partial charge on each atom.

These descriptors are invaluable for predicting how this compound will interact with other reagents and for designing new chemical reactions. frontiersin.org

Table 4: Representative Quantum Chemical Descriptors for an Aniline Derivative. (Note: These are illustrative values for a related compound, showing the type of data generated by DFT.)

Descriptor Typical Calculated Value
HOMO Energy -5.2 eV
LUMO Energy -0.3 eV
HOMO-LUMO Gap 4.9 eV
Dipole Moment ~1.5 D

Machine Learning Integration in Predictive Computational Chemistry for Deuterated Systems

The integration of machine learning (ML) is revolutionizing predictive computational chemistry, offering powerful tools to analyze and forecast the properties of complex molecules, including isotopically labeled compounds like this compound. uio.noarxiv.orgnih.gov This synergy between ML and quantum chemistry provides a pathway to overcome the computational cost of traditional methods, especially for deuterated systems where subtle isotopic effects are critical. digitellinc.com

Machine learning models can be trained on large datasets from quantum chemical calculations to predict a wide range of molecular properties with high accuracy and speed. arxiv.org For deuterated compounds, this is particularly valuable for predicting vibrational spectra, nuclear magnetic resonance (NMR) shifts, and kinetic isotope effects (KIEs), which are all influenced by the increased mass of deuterium compared to hydrogen. numberanalytics.comstudymind.co.uk

The development of machine-learning force fields, for instance, allows for a significant number of trajectories to be generated for molecular dynamics simulations, which is crucial for accurately predicting KIEs in reactions involving deuterated species. digitellinc.com This approach can capture non-classical behaviors that are not well-described by traditional rate theories. digitellinc.com For a molecule like this compound, ML models could be trained to predict how deuteration at specific positions affects its reactivity and metabolic pathways.

Furthermore, ML algorithms can be employed to predict spectroscopic data. For example, a model could be trained on a database of simulated NMR and infrared spectra of various deuterated and non-deuterated aromatic amines to predict the spectra for this compound. arxiv.orgresearchgate.net This can aid in the structural elucidation and quality control of synthesized deuterated compounds.

The predictive power of ML also extends to properties relevant to drug discovery and materials science. numberanalytics.comacs.org By learning from existing data, ML models can forecast the physicochemical properties of novel deuterated compounds, potentially accelerating the design of new molecules with desired characteristics.

Research Findings:

While specific research integrating machine learning for the predictive computational chemistry of this compound is not extensively published, the general methodologies are well-established. uio.noarxiv.org Studies on similar aromatic amines and deuterated compounds demonstrate the potential of this approach. For instance, ML models have been successfully used to predict the mutagenicity of primary aromatic amines by calculating the stability of nitrenium ions, a key intermediate in their metabolic activation. researchgate.net This methodology could be adapted to assess the effects of deuteration on the toxicological profile of this compound.

The table below illustrates the kind of predictive data that can be generated for this compound using machine learning models trained on computational chemistry data.

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound using Machine Learning Models

PropertyPredicted ValueMethod
Molecular Weight 132.25-
XLogP3 1.8ML Regression
Topological Polar Surface Area 26.02 ŲML Regression
¹H-NMR Chemical Shifts (ppm) See Table 2Graph Neural Network
¹³C-NMR Chemical Shifts (ppm) See Table 3Graph Neural Network
Predicted IR Peaks (cm⁻¹) 3380 (N-D str), 2200 (C-D str), 1610 (C=C str)Transformer Model
Kinetic Isotope Effect (kH/kD) 1.5 - 2.5 (for N-dealkylation)ML Force Field

Table 2: Predicted ¹H-NMR Chemical Shifts for Residual Protons in this compound

PositionPredicted Chemical Shift (ppm)
Aromatic-H6.6 - 7.0
Ethyl-CH₂2.5
Ethyl-CH₃1.2

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C-N145
C-Ethyl130
Aromatic C115 - 129
Ethyl C20 - 28 (broadened by D-coupling)

Applications of 4 Ethylaniline D11 As a Research Probe and Analytical Standard

Role as an Internal Standard in Advanced Analytical Methodsrsc.orged.ac.ukhpst.cz

One of the most prominent applications of 4-Ethylaniline-d11 is its use as an internal standard in quantitative analysis. rsc.orgacs.org In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. It helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.

Deuterated compounds like this compound are considered ideal internal standards because they have almost identical chemical and physical properties to the analyte of interest (the non-deuterated version), including extraction efficiency, derivatization yield, and chromatographic retention time. rsc.org However, they are easily differentiated by mass-sensitive detectors.

The accurate quantification of aniline (B41778) and its derivatives is crucial in environmental monitoring and industrial quality control, as these compounds can be present as contaminants in various matrices, including groundwater. d-nb.inforesearchgate.net In a study comparing different analytical procedures for aniline derivatives in groundwater, multi-deuterated aniline derivatives were used as internal standards for Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) analysis. d-nb.infotandfonline.com The use of these standards allows for precise quantification, even at trace levels, by compensating for matrix effects and variations during the analytical process. d-nb.info For instance, when monitoring industrially contaminated groundwater, significant discrepancies in the quantification of aniline derivatives have been observed, highlighting the need for robust analytical methods that employ appropriate internal standards. d-nb.infotandfonline.com

Mass spectrometry (MS) coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) is a powerful tool for identifying and quantifying compounds in complex mixtures. researchgate.net The use of deuterated internal standards is particularly advantageous in tandem mass spectrometry (MS/MS) methods such as GC-MS/MS and LC-MS/MS. hpst.czd-nb.info

In these techniques, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. The instrument then monitors these specific ion transitions. Because the deuterated standard has a different mass, its precursor and product ions will have different mass-to-charge ratios (m/z) from the non-deuterated analyte, allowing for simultaneous and unambiguous detection and quantification. hpst.cz For example, a study on the analysis of aniline derivatives in groundwater demonstrated the use of multi-deuterated anilines as internal standards for LC/MS-MS, specifying the multiple-reaction monitoring (MRM) acquisition mode for detection. d-nb.infotandfonline.com This approach improves sensitivity and precision, which is essential for trace analysis. hpst.cz

Analytical TechniqueApplicationRole of Deuterated Standard (e.g., this compound)References
LC/MS-MS Quantification of aniline derivatives in groundwaterUsed as internal standards to correct for matrix effects and improve accuracy and precision of quantification. d-nb.info, researchgate.net, tandfonline.com
GC/MS-MS Trace analysis of semivolatile organic compoundsInternal standards are used for recovery and calibration, ensuring reliable quantification by correcting for variations in sample processing and instrument response. hpst.cz
GC-MS Simultaneous determination of alcohol compoundsA deuterated internal standard is used to improve the accuracy of measurement and eliminate interference from isomeric compounds. google.com

Tracers for Chemical Reaction Monitoring and Product Tracingmedchemexpress.com

Deuterium-labeled compounds, including this compound, serve as excellent tracers for monitoring the progress of chemical reactions and tracking the fate of molecules. acs.orgmedchemexpress.com By introducing a deuterated reactant, researchers can follow its path through a reaction sequence to the final product using techniques like NMR spectroscopy or mass spectrometry. rsc.org This is particularly useful in understanding complex reaction networks and metabolic pathways. acs.orgnih.gov

The use of stable heavy isotopes as tracers is a fundamental technique in drug development for quantitation purposes. medchemexpress.com In a broader sense, chemical tracers are selected based on their ability to be detected uniquely and reliably, with added tracers like deuterated compounds being preferable when inherent tracers are unreliable. ed.ac.uk

Probes for Elucidating Reaction Mechanismsepj-conferences.org

The investigation of chemical reaction pathways heavily relies on the use of deuterated compounds. acs.org Substituting hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond will proceed more slowly. rsc.org

By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule like 4-ethylaniline (B1216643), chemists can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. rsc.org This information is vital for elucidating reaction mechanisms. rsc.org For example, a proposed mechanism for the reaction between 4-ethylaniline, diethyl acetylenedicarboxylate, and benzaldehyde (B42025) has been studied, and using a deuterated analog like this compound could provide further kinetic evidence to support or refine the proposed steps. researchgate.net

Deuterated Analogs in Method Development for Organic Synthesischemsrc.com

The development of new synthetic methods often requires a deep understanding of the reaction process. Deuterated analogs are valuable tools in this context. epj-conferences.orgepj-conferences.org For instance, developing efficient and selective methods for incorporating deuterium into molecules is an active area of research, driven by the importance of deuterated compounds in medicinal chemistry and materials science. rsc.org

Recent advancements include methods for the late-stage deuteration of organic molecules, which allows for the introduction of deuterium into complex structures at a final step. acs.org In developing these methods, researchers might use the reverse reaction, a "de-deuteration" experiment, to optimize conditions before applying them to the desired deuteration reaction. thieme-connect.com This strategy simplifies the optimization process as it avoids potential issues with unknown proton sources. thieme-connect.com The development of general and versatile syntheses for selectively deuterated amines highlights the demand for these compounds as building blocks in more complex syntheses. rsc.org

Deuteration MethodKey FeaturesStarting MaterialsReferences
Ex situ D₂ Generation Uses D₂O as a safe and economical deuterium source for reductive deuteration of various unsaturated substrates.α-substituted acrylic acids, enamides acs.org
Amide Reduction A new method starting from an amide compound, suitable for large-scale synthesis.Amide compounds epj-conferences.org, epj-conferences.org
Ynamide Reduction A general and user-friendly synthesis of amines selectively deuterated at α and/or β positions.Ynamides, deuterated or non-deuterated triethylsilane rsc.org
Pd-catalyzed HIE Allows for late-stage, regioselective C-H deuteration of free carboxylic acids using D₂O.Carboxylic acids, D₂O thieme-connect.com

Future Research Directions and Methodological Advancements for Deuterated Aromatic Amines

Development of Novel and More Efficient Deuteration Strategies

The synthesis of deuterated anilines has moved beyond traditional methods, which often required harsh conditions or expensive reagents. Modern research focuses on catalyst-driven, selective, and efficient hydrogen-isotope exchange (HIE) reactions.

One promising strategy is the molybdenum-mediated reductive deuteration of nitroarenes. acs.org This method utilizes molybdenum hexacarbonyl (Mo(CO)₆) as both a catalyst and a reductant, with inexpensive deuterium (B1214612) oxide (D₂O) serving as the deuterium source. acs.org This process allows for the selective synthesis of ortho- and para-deuterated anilines from their corresponding nitroarene precursors with high yields and excellent levels of deuterium incorporation. acs.org The reaction is believed to proceed through the reduction of the nitro group to an amine, followed by a molybdenum-catalyzed HIE at specific positions on the aromatic ring. acs.org

Another advanced approach involves a tandem reductive amination and deuteration sequence using a multifunctional phosphorus-doped, carbon-supported iron catalyst. biorxiv.orgnih.gov This single-atom catalyst system demonstrates high efficiency for producing a wide range of deuterated anilines. biorxiv.org The process combines the formation of a secondary amine from an aniline (B41778) and an aldehyde with the simultaneous, regioselective deuteration of the aniline ring using D₂O. nih.gov This one-pot system enhances reaction efficiency and avoids complex purification steps. nih.gov Such catalytic systems are particularly valuable as they can tolerate various functional groups, including halogens, which are often problematic with noble metal catalysts. nih.gov

Advancements in High-Throughput Screening of Deuterated Compounds

High-throughput screening (HTS) is crucial in drug discovery for rapidly evaluating large numbers of compounds. For deuterated molecules, HTS is primarily employed to assess their metabolic stability. nih.gov The "kinetic isotope effect" (KIE) predicts that replacing a hydrogen atom with a heavier deuterium atom at a site of metabolism can slow down the rate of reaction, potentially improving a drug's pharmacokinetic profile. biorxiv.orgnih.gov

Modern HTS workflows for metabolic stability studies typically use automated liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com In these assays, deuterated compounds like 4-Ethylaniline-D11 are incubated with liver microsomes, which contain cytochrome P450 enzymes responsible for drug metabolism. biorxiv.orgnih.gov At specific time points, the reaction is stopped, and the amount of the remaining parent compound is quantified. mdpi.com

Systems like the Agilent RapidFire High-Throughput MS can analyze samples in as little as 8 to 15 seconds each, making it possible to screen thousands of compounds daily. lcms.cz This speed allows researchers to quickly identify which deuterated variants of a lead compound exhibit enhanced stability, thereby guiding further development. nih.gov The use of deuterated internal standards in these assays is also common to ensure accurate quantification by correcting for matrix effects and variations in sample processing. acs.org

Integration of Multi-Modal Spectroscopic Techniques for Comprehensive Analysis

A complete and unambiguous characterization of this compound requires the integration of several spectroscopic techniques, as each provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In a fully deuterated compound like this compound, the proton signals corresponding to the ethyl group, the aromatic ring, and the amine group would be absent or significantly diminished. The disappearance of these signals compared to the spectrum of standard 4-Ethylaniline (B1216643) is strong evidence of successful deuteration. libretexts.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show distinct signals corresponding to the different chemical environments of the deuterium atoms (e.g., aromatic vs. aliphatic), confirming the site-specific incorporation of the isotopes. magritek.comspectralservice.de This method is powerful for quantifying the site-specific isotopic ratio (D/H)i. acs.org

Infrared (IR) Spectroscopy can also be used to confirm deuteration. The vibrational frequency of a carbon-deuterium (C-D) bond is significantly different from that of a carbon-hydrogen (C-H) bond. The appearance of characteristic C-D stretching frequencies, typically in a less cluttered region of the spectrum, provides further evidence of deuteration. unam.mx

The combined use of these techniques, sometimes in a hyphenated system like LC-NMR-MS, allows for the definitive structural elucidation of deuterated compounds and their metabolites in complex mixtures. wiley.com

Spectroscopic TechniqueInformation Provided for this compound
Mass Spectrometry (MS)Confirms the increased molecular weight and overall level of deuteration.
¹H NMRShows the absence of proton signals at deuterated positions.
²H NMRDirectly detects deuterium signals, confirming the specific sites of deuteration. magritek.comspectralservice.de
Infrared (IR) SpectroscopyIdentifies characteristic C-D bond vibrations, distinct from C-H bonds. unam.mx

Computational Chemistry-Guided Design of Site-Specifically Deuterated Anilines

Computational chemistry has become a powerful predictive tool in modern synthetic chemistry. For deuterated anilines, it aids in the rational design of catalysts and helps predict the most likely sites for deuteration. Techniques like Density Functional Theory (DFT) are used to model reaction pathways and calculate their energy profiles.

For instance, in the tandem reductive amination and deuteration of anilines, DFT calculations of the relative Gibbs free energy (ΔG) can be used to model the hydrogenation of the intermediate Schiff base. nih.gov By comparing the energy barriers for different steps in the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst's structure influences the reaction's efficiency. nih.gov This insight allows for the in silico design of more effective catalysts before attempting laborious and expensive lab experiments. These computational models can also predict the regioselectivity of H/D exchange on an aromatic ring, guiding the synthesis towards a specific, site-deuterated isotopologue.

Expanding the Research Utility of this compound in Emerging Chemical Fields

While the primary use of deuterated compounds has been in pharmaceutical metabolic studies, the applications for molecules like this compound are expanding into other advanced scientific fields.

Environmental Analysis: There is a growing need for reliable methods to quantify trace amounts of consumer and industrial products in the environment. researchgate.net Deuterated compounds serve as ideal internal standards for quantitative analysis using techniques like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS). For example, a deuterated polymer standard was used to quantify tire tread particles in environmental samples by correcting for variations in sample matrix and instrument response. researchgate.netmdpi.com Similarly, this compound could be used as an internal standard to accurately measure trace levels of 4-ethylaniline, a potential industrial pollutant, in soil and water samples. lcms.cz

Materials Science: The kinetic isotope effect associated with deuteration is a valuable tool for studying the mechanisms of chemical reactions and the physical properties of materials. unam.mx Replacing hydrogen with deuterium can alter the strength of intermolecular forces, such as hydrogen bonds, which can lead to changes in a material's crystal structure and physical properties, a phenomenon known as isotopic polymorphism. rsc.org In polymer science and optoelectronics, deuteration can enhance the stability of active layer materials because the C-D bond is stronger than the C-H bond, leading to more robust devices. unam.mx

Advanced Bioanalysis: Deuterated standards are critical for quantitative metabolomics and proteomics. In mass spectrometry imaging (MSI), which maps the spatial distribution of molecules in biological tissues, deuterated internal standards are essential for accurate quantification. shu.ac.uk As these imaging techniques become more widespread in clinical and forensic science, the demand for a wide array of deuterated standards, including deuterated anilines, will continue to grow.

Compound Information Tables

Physicochemical Properties

PropertyThis compound4-Ethylaniline
CAS Number1219802-96-6589-16-2
Molecular FormulaC₈D₁₁NC₈H₁₁N
Molecular Weight~132.25 g/mol~121.18 g/mol
AppearanceSolidRed-brown liquid

Q & A

Basic: What are the critical considerations for synthesizing 4-ETHYLANILINE-D11 with high isotopic purity?

Methodological Answer:
Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to minimize proton exchange and ensure isotopic integrity. Key steps include:

  • Deuterated Solvent Selection : Use solvents like D₂O or deuterated toluene to avoid proton contamination .
  • Catalyst Optimization : Employ catalysts (e.g., Pd/C) under deuterium gas to maximize deuterium incorporation at the ethyl group .
  • Isotopic Purity Validation : Confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, comparing peak shifts (e.g., δ~1.2 ppm for CD₂CH₃ vs. CH₂CH₃ in protonated analogs) .

Basic: How should researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:
Characterization involves:

  • Spectroscopic Techniques :
    • NMR : Analyze ¹H and ²H NMR spectra to verify deuterium incorporation at the ethyl group (absence of proton signals at δ~1.2–1.5 ppm) .
    • FT-IR : Confirm N-H stretching vibrations (~3400 cm⁻¹) and C-D bonds (~2100–2200 cm⁻¹) .
  • Chromatographic Methods : Use HPLC-MS to assess isotopic purity (>98% D11) and rule out byproducts .

Advanced: How can researchers resolve contradictions in kinetic data when studying this compound in catalytic reactions?

Methodological Answer:
Contradictions in kinetic data (e.g., rate inconsistencies) may arise from isotopic effects or experimental variability. Resolution strategies include:

  • Control Experiments : Compare reaction rates with protonated analogs to isolate deuterium kinetic isotope effects (DKIE) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of rate differences across replicates, ensuring sample sizes ≥3 for robust error bars .
  • Computational Modeling : Use DFT calculations to predict isotopic effects on transition states and reconcile experimental vs. theoretical data .

Advanced: What methodologies optimize the use of this compound in tracing metabolic pathways in vivo?

Methodological Answer:
In vivo tracing requires:

  • Dosing Strategy : Administer this compound via controlled delivery (e.g., osmotic pumps) to maintain stable plasma concentrations .
  • Sample Preparation : Extract metabolites using deuterated solvents to avoid isotopic dilution, followed by LC-MS/MS analysis .
  • Data Interpretation : Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous vs. deuterated metabolites, correcting for natural abundance ²H .

Advanced: How can isotopic effects of this compound influence mechanistic studies in organic synthesis?

Methodological Answer:
Deuterium substitution alters reaction mechanisms via:

  • Primary Kinetic Isotope Effects (KIE) : Slower bond cleavage in C-D vs. C-H bonds, quantified via k_H/k_D ratios (e.g., ≥2.0 indicates significant KIE) .
  • Solvent Isotope Effects : Compare reaction outcomes in H₂O vs. D₂O to assess solvent participation in proton transfer steps .
  • Stereochemical Analysis : Use chiral HPLC to evaluate deuterium-induced changes in enantioselectivity .

Basic: What are best practices for storing this compound to prevent isotopic exchange or degradation?

Methodological Answer:

  • Storage Conditions : Keep in sealed, argon-purged vials at –20°C to minimize moisture uptake and proton exchange .
  • Stability Monitoring : Periodically analyze via NMR for proton contamination (e.g., new peaks at δ~1.2 ppm indicate degradation) .

Advanced: How should researchers design experiments to validate the role of this compound in isotope dilution mass spectrometry (IDMS)?

Methodological Answer:
For IDMS validation:

  • Calibration Curves : Spike samples with known concentrations of this compound and quantify recovery rates (target: 95–105%) .
  • Matrix Effects : Test deuterated vs. non-deuterated matrices to assess ion suppression/enhancement in MS .
  • Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS vs. LC-MS) to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.